Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester

Catalog No.
S15667981
CAS No.
M.F
C44H38N6O4
M. Wt
714.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(...

Product Name

Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester

IUPAC Name

methyl 3-amino-2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]benzoate

Molecular Formula

C44H38N6O4

Molecular Weight

714.8 g/mol

InChI

InChI=1S/C44H38N6O4/c1-3-54-43(52)49(40-38(42(51)53-2)24-15-25-39(40)45)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30,45H2,1-2H3

InChI Key

QJNNMYZLPSALMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C(C=CC=C7N)C(=O)OC

The compound Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester is a complex organic molecule characterized by its unique structure that combines various functional groups. The molecular formula of this compound is C25H28N4O3C_{25}H_{28}N_4O_3, and it has a molecular weight of approximately 432.52 g/mol. This compound features a benzoic acid core with an amino group and an ethoxycarbonyl moiety, along with a triphenylmethyl group linked to a tetrazole ring, making it structurally interesting for various chemical and biological applications.

The chemical reactivity of Benzoic acid derivatives typically involves nucleophilic substitutions, esterifications, and acylations. In particular, the presence of the amino and ethoxycarbonyl groups allows for various reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Acylation: Formation of amides or other acyl derivatives through reactions with acyl chlorides or anhydrides.
  • Nucleophilic substitutions: The amino group can participate in nucleophilic attack on electrophilic centers.

Compounds similar to Benzoic acid derivatives often exhibit significant biological activities, including:

  • Antimicrobial properties: Many benzoic acid derivatives are known for their ability to inhibit bacterial growth.
  • Anti-inflammatory effects: Certain derivatives may modulate inflammatory pathways.
  • Anticancer activity: Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells.

The specific biological activity of this compound would require further empirical studies to elucidate its mechanisms and potential therapeutic applications.

Synthesis of Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester can be achieved through several synthetic routes:

  • Starting from Benzoic acid: The synthesis could begin with benzoic acid, which is then modified through amination and subsequent ethoxycarbonylation.
  • Formation of the tetrazole ring: The incorporation of the triphenylmethyl and tetrazole moieties can be achieved via cyclization reactions involving appropriate precursors.
  • Final esterification: The final step would involve converting the carboxylic acid into its methyl ester form through reaction with methanol in the presence of an acid catalyst.

This compound has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activity.
  • Chemical research: As a building block for synthesizing more complex organic molecules.
  • Material science: In the development of polymers or materials that require specific functional groups for enhanced properties.

Interaction studies involving Benzoic acid derivatives often focus on their binding affinities and mechanisms of action. These studies can include:

  • Molecular docking simulations: To predict how the compound interacts with various biological targets.
  • In vitro assays: To evaluate the efficacy and safety profiles against different cell lines or pathogens.
  • ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity characteristics.

Similar Compounds

Several compounds share structural similarities with Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester. These include:

Compound NameCAS NumberKey Features
3-Amino-benzoic acid150-13-0Basic structure with an amino group
3-Ethoxycarbonylamino-benzoic acid717662Contains ethoxycarbonyl group
Triphenylmethanol511-81-5Triphenyl group without the tetrazole
2-Amino-benzamide100-01-6Similar amine functionality

These compounds highlight the uniqueness of the target compound due to its combination of multiple functional groups and complex structure. Further comparative studies could elucidate specific advantages or unique properties associated with this compound relative to its analogs.

XLogP3

8.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

714.29545371 g/mol

Monoisotopic Mass

714.29545371 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-15-2024

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